N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine
Description
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This particular compound features a combination of bromine, methoxy, and thienyl groups attached to a benzyladamantane framework, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C23H28BrNO2S |
|---|---|
Molecular Weight |
462.4g/mol |
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine |
InChI |
InChI=1S/C23H28BrNO2S/c1-26-21-11-16(10-20(24)23(21)27-13-19-3-2-4-28-19)12-25-22-17-6-14-5-15(8-17)9-18(22)7-14/h2-4,10-11,14-15,17-18,22,25H,5-9,12-13H2,1H3 |
InChI Key |
LIQNGGKJLZHHIH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Br)OCC5=CC=CS5 |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2C3CC4CC(C3)CC2C4)Br)OCC5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of a methoxy-substituted benzyladamantane, followed by the introduction of a thienylmethoxy group through a nucleophilic substitution reaction. The final step involves the amination of the benzyladamantane derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted adamantane derivatives.
Scientific Research Applications
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its stable adamantane core.
Mechanism of Action
The mechanism of action of N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity. The presence of bromine, methoxy, and thienyl groups can further influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-methoxy-4-(thien-2-ylmethoxy)benzyl]ethanamine: A similar compound with an ethanamine group instead of an adamantan-2-amine group.
N-[3-bromo-4-(thien-2-ylmethoxy)benzyl]adamantan-2-amine: Lacks the methoxy group, which may affect its chemical properties and reactivity.
Uniqueness
N-[[3-bromo-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]adamantan-2-amine is unique due to its specific combination of functional groups and the adamantane core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
